

An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol

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Compound of Interest

Compound Name: 2-Methylhepta-3,5-diyn-2-ol

Cat. No.: B15397389

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Disclaimer: **2-Methylhepta-3,5-diyn-2-ol** is a specialized organic compound for which a specific CAS number and extensive experimental data are not readily available in public databases. The following information is a predictive guide based on the known properties of structurally similar compounds and established principles of organic chemistry. This document is intended for research and development professionals and should be used as a reference for theoretical and potential experimental exploration.

Introduction

2-Methylhepta-3,5-diyn-2-ol is a tertiary alcohol containing a conjugated diyne functional group. This unique combination of a hydrophilic alcohol and a lipophilic, rigid diyne moiety suggests potential applications in medicinal chemistry, materials science, and as a synthon in complex organic synthesis. The diyne functionality can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The tertiary alcohol group can be a site for further functionalization or can influence the molecule's solubility and biological interactions.

Predicted Chemical and Physical Properties

The properties of **2-Methylhepta-3,5-diyn-2-ol** have been estimated based on data from analogous compounds such as 2-Methylhepta-3,5-dien-2-ol and other alkynyl alcohols.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₁₀ O	
Molecular Weight	122.16 g/mol	
Appearance	Colorless to pale yellow liquid	Based on similar small organic molecules.
Boiling Point	~180-190 °C	Estimated based on similar alkynyl alcohols.
Melting Point	Not applicable (liquid at room temperature)	
Density	~0.9 g/mL	Estimated based on similar compounds.
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water.	The polar alcohol group provides some water solubility, while the hydrocarbon backbone limits it.
CAS Number	Not assigned	This compound is not currently indexed with a CAS number.

Experimental Protocols: Synthesis of 2-Methylhepta-3,5-diyn-2-ol

The synthesis of **2-Methylhepta-3,5-diyn-2-ol** can be envisioned as a two-step process: first, the formation of the hepta-1,3-diyne backbone, followed by the addition of a methyl group and a hydroxyl group to one of the terminal alkynes via reaction with acetone. A plausible synthetic route is outlined below.

Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling

This step involves the copper-catalyzed cross-coupling of a terminal alkyne (propyne) with a bromoalkyne (1-bromo-1-butyne).

Materials:

- Propyne (can be generated in situ or used as a condensed gas)
- 1-Bromo-1-butyne
- Copper(I) chloride (CuCl)
- Ethylamine (70% in water)
- Hydroxylamine hydrochloride
- Methanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- A reaction flask is charged with copper(I) chloride and hydroxylamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).
- The mixture is cooled in an ice bath, and aqueous ethylamine is added dropwise, resulting in a color change indicating the formation of the copper(I) acetylide complex.
- A solution of 1-bromo-1-butyne in methanol is added to the reaction mixture.
- Propyne gas is then bubbled through the solution, or a solution of propyne in a suitable solvent is added slowly.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
- Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hepta-1,3-diyne.
- The crude product is purified by column chromatography on silica gel.

Step 2: Formation of 2-Methylhepta-3,5-diyne-2-ol

This step involves the nucleophilic addition of the terminal acetylide of hepta-1,3-diyne to acetone.

Materials:

- Hepta-1,3-diyne (from Step 1)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous acetone
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate

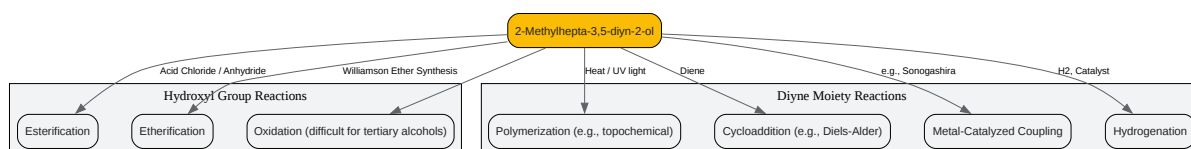
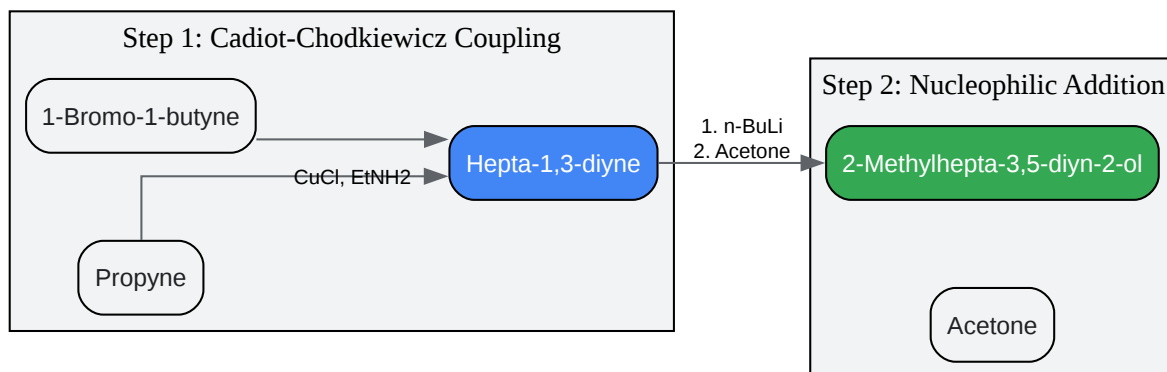
Procedure:

- Hepta-1,3-diyne is dissolved in anhydrous THF in a flask under an inert atmosphere and cooled to -78 °C.
- n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the lithium acetylide.
- Anhydrous acetone is then added dropwise to the reaction mixture at -78 °C.

- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude **2-Methylhepta-3,5-diyn-2-ol** is purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow



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